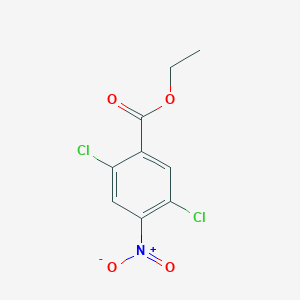

Ethyl 2,5-dichloro-4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dichloro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-7(11)8(12(14)15)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOADXHNWWYOLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Unique Reactivity Potential of Halogenated Nitrobenzoate Esters

The molecular architecture of Ethyl 2,5-dichloro-4-nitrobenzoate is characterized by a benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and an ethyl ester group. This specific arrangement of substituents dictates its chemical behavior and reactivity.

The presence of two chlorine atoms and a strongly electron-withdrawing nitro group (-NO2) significantly influences the electron density of the aromatic ring. These groups deactivate the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. The nitro group, in particular, being a powerful deactivator, makes the aromatic ring electron-deficient. This electronic characteristic is a key determinant of the molecule's reactivity, particularly in reactions where the aromatic ring acts as an electrophile.

The ethyl ester group (-COOCH2CH3) is another important functional group. The ester functionality itself can undergo a variety of transformations, such as hydrolysis to the corresponding carboxylic acid (2,5-dichloro-4-nitrobenzoic acid), amidation to form amides, and reduction to yield alcohols. The reactivity of the ester carbonyl group is also influenced by the electronic effects of the substituents on the aromatic ring.

The interplay of these functional groups gives halogenated nitrobenzoate esters like this compound a unique reactivity profile, making them versatile intermediates in organic synthesis.

Significance As a Foundational Building Block in Advanced Organic Synthesis

Ethyl 2,5-dichloro-4-nitrobenzoate serves as a crucial starting material or intermediate in the synthesis of a wide array of more complex organic molecules. Its utility stems from the ability to selectively modify its functional groups.

A primary application of this compound is in the synthesis of derivatives where the nitro group is reduced to an amino group. This transformation yields an ethyl 4-amino-2,5-dichlorobenzoate, opening up a plethora of synthetic possibilities for creating novel compounds with potential applications in pharmaceuticals and materials science. The resulting aromatic amine can undergo various reactions, including diazotization followed by substitution, acylation, and alkylation, to introduce further chemical diversity.

Furthermore, the chlorine atoms on the aromatic ring can be subjected to nucleophilic substitution reactions, although the conditions required are often harsh due to the deactivating effect of the other substituents. Nevertheless, this provides another avenue for structural modification.

The synthesis of related compounds, such as (2,5-dichloro-4-nitrophenyl)methylmalonic acid diethyl ester, highlights the potential of using the substituted benzene (B151609) ring as a core structure to build more elaborate molecules. This particular synthesis involves the reaction of 1,2,4-trichloro-5-nitrobenzene with diethyl methylmalonate, demonstrating the reactivity of the chloro-substituted nitroaromatic system.

Historical Context and Evolution of Research on Substituted Nitrobenzoates

Classical and Modern Synthesis Routes

The synthesis of ethyl 2,5-dichloro-4-nitrobenzoate can be approached through several classical and modern organic chemistry reactions. These methods primarily involve the functionalization of a benzene (B151609) ring through esterification, nitration, and halogenation.

Esterification of Substituted Benzoic Acid Precursors

A fundamental approach to synthesizing this compound is the esterification of its corresponding carboxylic acid, 2,5-dichloro-4-nitrobenzoic acid. epa.gov This reaction, often a Fischer esterification, involves reacting the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Commonly used acid catalysts include concentrated sulfuric acid. google.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of ethanol is often used, or the water formed during the reaction is removed. google.com Alternative catalysts such as polyfluoroalkanesulfonic acids have also been employed to achieve high yields of similar ethyl nitrobenzoates. google.com

A specific patented method for a related compound, ethyl 2,3-dichloro-4-nitrobenzoate, involves reacting the corresponding carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with ethanol. This two-step process can achieve high yields, with one example reporting a yield of 94.7%. google.com

Nitration and Halogenation Strategies for Aromatic Ring Functionalization

The synthesis of the precursor, 2,5-dichloro-4-nitrobenzoic acid, or the direct functionalization of a suitable benzene derivative, involves nitration and halogenation reactions. These are classic electrophilic aromatic substitution reactions. organicchemistrytutor.com

Nitration: The introduction of the nitro group (NO₂) onto the aromatic ring is typically achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. organicchemistrytutor.comma.edumasterorganicchemistry.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.comma.edu The reaction conditions, such as temperature, must be carefully controlled to prevent over-nitration and to ensure regioselectivity. For instance, the nitration of 1,4-dichlorobenzene with mixed acid can yield 2,5-dichloronitrobenzene in high purity. chemicalbook.com

Halogenation: The introduction of chlorine atoms onto the benzene ring is another key step. This can be achieved by treating an aromatic compound with chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). organicchemistrytutor.com The regioselectivity of this reaction is directed by the existing substituents on the ring.

Regioselective Synthesis Approaches for Dichloro-nitrobenzoates

The specific arrangement of the chloro and nitro groups on the benzene ring is crucial for the identity of the final product. Achieving the desired 2,5-dichloro-4-nitro substitution pattern requires careful consideration of the directing effects of the substituents.

A plausible synthetic strategy for 4,5-dichloro-2-nitrobenzoic acid, a related isomer, involves a multi-step process that could be adapted. This includes chlorination, followed by position-selective nitration, and finally, conversion of another functional group (like a methyl or cyano group) into the carboxylic acid. benchchem.com

For the synthesis of this compound, a logical route would start with 1,4-dichlorobenzene. Nitration of 1,4-dichlorobenzene is known to produce 2,5-dichloronitrobenzene. chemicalbook.com Subsequent oxidation of a precursor group to a carboxylic acid, followed by esterification, would lead to the target molecule. For example, a patent for the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate starts with a compound that is first nitrated and then oxidized with potassium permanganate to form the carboxylic acid, which is subsequently esterified. google.com

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in optimizing the synthesis of esters like this compound, offering more environmentally friendly and efficient alternatives to traditional methods.

Heterogeneous Catalysis (e.g., Zeolites, Supported Metal Catalysts)

Heterogeneous catalysts, particularly zeolites, have shown significant promise in esterification reactions. Zeolites are crystalline aluminosilicates with a porous structure that can provide shape-selective catalysis and strong acidic sites. mdpi.comyoutube.com

Studies on the synthesis of ethyl 4-nitrobenzoate, a structurally related compound, have demonstrated the effectiveness of hydrogen forms of natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI) as catalysts for the esterification of 4-nitrobenzoic acid with ethanol. scirp.orgscirp.org The use of ultradispersed zeolite crystallites, in conjunction with ultrasound or microwave irradiation, has been shown to significantly enhance the conversion and yield of the ester. scirp.orgscirp.orgresearchgate.net For example, with ultradispersed H-HEU-M and H-MOR catalysts, the conversion of 4-nitrobenzoic acid and the yield of ethyl 4-nitrobenzoate reached up to 70% and 67%, respectively. researchgate.net

The catalytic activity of zeolites is influenced by their pore structure and the strength of their acid sites. researchgate.netepa.gov For certain reactions, zeolites with a three-dimensional pore structure, like H-ZSM-5, exhibit higher activity. researchgate.net The reusability of these solid acid catalysts is a major advantage for industrial applications. youtube.com

Palladium nanoparticles supported on various materials have also been investigated as catalysts, primarily for the hydrogenation of nitro compounds to amines, which is a common subsequent step in the synthesis of related fine chemicals. researchgate.net

| Catalyst Type | Specific Catalyst | Application | Key Findings | Reference |

| Zeolite | H-CL, H-MOR, H-HEU-M, H-PHI | Esterification of 4-nitrobenzoic acid | Ultradispersed crystallites with microwave or ultrasound irradiation significantly increase yield. | scirp.orgscirp.orgresearchgate.net |

| Supported Metal | Palladium nanoparticles | Hydrogenation of nitro compounds | Effective for converting nitro groups to amino groups. | researchgate.net |

Homogeneous Catalysis in Nitrobenzoate Ester Formation

Homogeneous catalysis remains a widely used method for the synthesis of nitrobenzoate esters. The classic Fischer esterification using a soluble acid catalyst like sulfuric acid is a prime example. google.comgoogle.com Toluene sulfonic acid is another effective soluble catalyst. google.com

The use of polyfluoroalkanesulfonic acids as catalysts for the esterification of nitrobenzoic acids with lower alkanols has been patented, highlighting the ongoing search for more efficient homogeneous catalysts. google.com In some procedures, an entraining liquid like toluene or chlorobenzene is used to remove water azeotropically and drive the reaction to completion. google.com

While homogeneous catalysts are often highly effective, their separation from the reaction mixture can be challenging compared to heterogeneous catalysts.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Sulfuric Acid | 4-nitrobenzoic acid, ethanol | Reflux | Not specified | google.com |

| Ammonium Hydrogen Sulfate | 4-nitrobenzoic acid, ethanol | 80°C | 95.5% | google.com |

| Polyfluoroalkanesulfonic Acid | Nitrobenzoic acids, lower alkanols | Not specified | 88.3% - 94.7% | google.com |

| Thionyl Chloride/Ethanol | 2,3-dichloro-4-nitrobenzoic acid | 60-85°C | 94.7% | google.com |

Advanced Spectroscopic Characterization for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Ethyl 2,5-dichloro-4-nitrobenzoate, MS would be crucial for confirming the molecular weight and providing evidence of its structural components through analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₇Cl₂NO₄. The nominal molecular weight is approximately 263 g/mol . A key feature in the mass spectrum would be the isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum would exhibit a characteristic cluster of peaks for any chlorine-containing fragment, with the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks appearing in a distinctive ratio, confirming the presence of two chlorine atoms.

Upon ionization, the molecule is expected to undergo specific fragmentation. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the nitro group (-NO₂).

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₉H₇Cl₂NO₄]⁺ | 263 | Molecular Ion [M]⁺ |

| [C₉H₇Cl₂NO₄]⁺ | 265 | [M+2]⁺ Isotope Peak |

| [C₉H₇Cl₂NO₄]⁺ | 267 | [M+4]⁺ Isotope Peak |

| [C₇H₂Cl₂NO₂]⁺ | 218 | Loss of ethoxy group (-OC₂H₅) |

| [C₈H₅Cl₂NO₃]⁺ | 234 | Loss of ethyl group (-C₂H₅) |

| [C₉H₇Cl₂O₂]⁺ | 217 | Loss of nitro group (-NO₂) |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and are presented as nominal masses.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₉H₇Cl₂NO₄), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. The calculated monoisotopic mass of this compound is 262.9752 g/mol . An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide unambiguous confirmation of the compound's elemental formula.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method would be ideal for analyzing a sample of this compound to assess its purity. In a GC/MS analysis, the sample is first vaporized and passed through a GC column, which separates the target compound from any impurities or starting materials. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint, confirming the identity of the peak as this compound and helping to identify any other substances in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds with chromophores—parts of a molecule that absorb light—and conjugated systems.

This compound contains a substituted benzene (B151609) ring, which is a strong chromophore. The presence of the nitro group (-NO₂) and the ester group (-COOC₂H₅) attached to the aromatic ring, along with the chlorine atoms, influences the electronic transitions. The nitro group, in particular, is a strong electron-withdrawing group and extends the conjugation of the benzene ring, which is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. For comparison, a similar compound, ethyl 4-nitrobenzoate, exhibits a strong absorption maximum around 265 nm. rsc.org The addition of two chlorine atoms to the ring is expected to cause a slight shift in the absorption maximum.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π* | ~260-280 | Dichlorinated nitroaromatic system |

Note: The expected λmax is an estimate based on the structure and data from analogous compounds.

The analysis of the UV-Vis spectrum helps in confirming the presence of the conjugated nitroaromatic system within the molecule. The position and intensity of the absorption bands provide valuable information about the electronic structure of the compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were identified that have performed Density Functional Theory (DFT) or other quantum chemical calculations on Ethyl 2,5-dichloro-4-nitrobenzoate. Consequently, specific data for the following subsections are not available.

Optimized Molecular Geometry Determination

There are no available research findings that report the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, of this compound as determined by computational methods.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Band Gap)

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the resulting energy band gap for this compound, have not been reported in the scientific literature. This information is crucial for understanding the compound's electronic properties and reactivity.

Charge Distribution and Molecular Electrostatic Potential (MESP) Mapping

Detailed analysis of the charge distribution and Molecular Electrostatic Potential (MESP) maps for this compound are not available. MESP maps are instrumental in predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

There are no specific NBO analysis studies for this compound in the available literature. Such an analysis would provide insights into the intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.

Conformational Analysis and Potential Energy Surfaces

A thorough conformational analysis, including the identification of stable conformers and the mapping of potential energy surfaces for this compound, has not been documented in published research.

Simulation of Spectroscopic Data and Comparison with Experimental Results

No computational studies presenting simulated spectroscopic data (such as IR, Raman, or NMR spectra) for this compound and their comparison with experimental results could be located. This type of study is valuable for the structural characterization of the compound.

Reaction Pathway Modeling and Transition State Characterization

Information not available in the public domain.

Quantitative Structure-Activity Relationship (QSAR) for Structural Factor Analysis (excluding biological activity)

Information not available in the public domain.

Despite a comprehensive search of scientific databases and chemical literature, no specific crystallographic data for the compound This compound could be located.

Detailed experimental information from single-crystal X-ray diffraction studies, which is essential for a thorough analysis of bond lengths, bond angles, torsion angles, molecular conformation, and intermolecular interactions, is not available in the public domain for this specific molecule. Consequently, a detailed discussion on its solid-state investigations, including crystal packing, supramolecular assembly, potential polymorphism, and powder X-ray diffraction analysis, cannot be provided at this time.

Crystallographic studies have been conducted on structurally related compounds, such as other chlorinated and nitrated ethyl benzoate derivatives. These studies reveal insights into how substituent patterns on the benzene (B151609) ring influence molecular geometry and crystal packing. For instance, analyses of similar molecules often detail the planarity of the benzene ring, the orientation of the ester and nitro groups relative to the ring, and the nature of intermolecular forces like hydrogen bonding, halogen bonding, and π-π stacking that govern the supramolecular architecture. However, direct extrapolation of these findings to this compound would be speculative without experimental data for the compound itself.

Further research, involving the synthesis of single crystals of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to determine its precise solid-state structure and to enable the detailed crystallographic analysis requested.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Multi-step Organic Syntheses

The structural features of Ethyl 2,5-dichloro-4-nitrobenzoate make it an excellent precursor in multi-step synthetic sequences. The presence of the nitro group allows for its reduction to an amino group, which can then participate in a variety of coupling reactions and the formation of heterocyclic rings. The chlorine atoms are susceptible to nucleophilic aromatic substitution, offering another avenue for molecular elaboration. Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, adding to its synthetic utility.

Precursor for Pharmacologically Relevant Scaffolds

Dichloronitrobenzoate derivatives are recognized as important intermediates in medicinal chemistry. For instance, the related compound, ethyl 2,3-dichloro-4-nitrobenzoate, is cited as a medical intermediate in patent literature, highlighting the value of this class of compounds in the synthesis of pharmacologically active molecules google.com. By analogy, this compound is anticipated to be a valuable precursor for various therapeutic agents. The reduction of the nitro group to an amine, followed by reactions such as acylation, sulfonylation, or diazotization, can lead to a diverse range of substituted aniline derivatives, which are common motifs in many drug molecules.

The strategic positioning of the chloro and nitro groups on the benzene (B151609) ring allows for regioselective transformations, which is a critical aspect in the synthesis of complex drug candidates. The resulting amino- and chloro-substituted benzoic acid derivatives can serve as foundational scaffolds for the construction of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.

Table 1: Potential Pharmacological Scaffolds Derived from this compound

| Precursor Compound | Potential Transformation | Resulting Pharmacological Scaffold | Potential Therapeutic Area |

|---|

Building Block for Agrochemicals and Dyes

Chloronitroaromatic compounds have a long history of use as intermediates in the synthesis of agrochemicals and dyes. The reactivity of the chloro and nitro groups allows for the introduction of various functionalities that are essential for the biological activity of pesticides or the chromophoric properties of dyes. For example, 2-Chloro-5-Nitro-Benzoic Acid is a known intermediate in the synthesis of agrochemicals and dyes.

It is plausible that this compound could serve a similar role. The nitro group can be reduced to an amine, which is a key step in the synthesis of many azo dyes. The resulting diamine can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. In the field of agrochemicals, the dichlorinated benzene ring can be a core component of herbicides, fungicides, or insecticides, with the specific biological activity being modulated by the nature of the substituents introduced through the transformation of the nitro and ester groups.

Synthesis of Complex Heterocyclic Systems

The multifunctional nature of this compound makes it an attractive starting material for the synthesis of a variety of complex heterocyclic systems. The reduction of the nitro group to an amine, in concert with the reactivity of the ester and chloro substituents, opens up pathways to numerous heterocyclic scaffolds. For instance, condensation of the resulting ortho-amino ester with appropriate reagents can lead to the formation of benzodiazepines, quinazolinones, or other fused heterocyclic systems that are of significant interest in medicinal chemistry.

Furthermore, the chlorine atoms can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of highly functionalized and complex polycyclic aromatic and heterocyclic structures.

Utilization in Catalyst and Ligand Design

While there is no direct literature on the use of this compound in catalyst and ligand design, its structural features suggest potential applications in this area. The presence of multiple functional groups that can be selectively modified allows for the synthesis of tailored ligands for various catalytic applications. For example, the amino group, obtained after reduction of the nitro group, can be functionalized to create bidentate or tridentate ligands capable of coordinating with transition metals. The chlorine atoms could also be displaced by phosphorus- or nitrogen-based nucleophiles to generate phosphine or amine ligands. The rigid aromatic backbone of the molecule could provide a well-defined geometry for the resulting metal complexes, which is often crucial for achieving high catalytic activity and selectivity.

Exploration in New Material Development

The development of new materials with tailored properties is a rapidly advancing field, and functionalized aromatic compounds are key building blocks in this endeavor. This compound, with its potential for conversion into various reactive monomers, could be explored for the synthesis of novel polymers and functional materials. For instance, conversion of the ester to an acid chloride and the nitro group to an amine would generate a monomer suitable for polyamidation, leading to the formation of aramids with potentially interesting thermal and mechanical properties due to the presence of the chlorine atoms. Furthermore, the aromatic core of the molecule could be incorporated into liquid crystalline polymers or other advanced materials where the polarity and rigidity of the molecular structure are important design elements.

Environmental and Sustainable Chemistry Aspects in the Synthesis and Handling of Ethyl 2,5 Dichloro 4 Nitrobenzoate

Optimization of Reaction Conditions for Waste Minimization

The synthesis of Ethyl 2,5-dichloro-4-nitrobenzoate typically involves two key steps: the nitration of a dichlorinated benzene (B151609) derivative to introduce the nitro group, followed by the esterification of the resulting carboxylic acid. Optimizing the conditions for these reactions is crucial for minimizing the generation of hazardous waste.

The nitration of aromatic compounds traditionally utilizes a mixture of concentrated nitric acid and sulfuric acid. This process is effective but generates significant quantities of acidic waste, which requires neutralization and disposal, leading to the formation of large amounts of inorganic salts. Research into greener nitration methods focuses on several areas to mitigate this issue:

Use of Solid Acid Catalysts: Zeolites and other solid acids are being explored as alternatives to sulfuric acid. researchgate.net These catalysts can be easily separated from the reaction mixture, reducing the generation of acidic wastewater.

Solvent-Free Conditions: Performing reactions without a solvent, or in environmentally benign solvents like ionic liquids, can significantly reduce the volume of volatile organic compounds (VOCs) released.

The subsequent esterification of 2,5-dichloro-4-nitrobenzoic acid to its ethyl ester is often achieved through Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst. scirp.orgmasterorganicchemistry.com To minimize waste in this step, optimization strategies include:

Catalyst Choice: Using solid acid catalysts instead of homogeneous mineral acids like sulfuric acid simplifies catalyst recovery and reduces acidic waste streams. scirp.org

Water Removal: The Fischer esterification is an equilibrium reaction that produces water as a byproduct. masterorganicchemistry.com Efficient removal of water, for instance, through azeotropic distillation with a Dean-Stark apparatus, drives the reaction towards the product, increasing yield and reducing the need for excess reagents. masterorganicchemistry.com

Microwave and Ultrasound Assistance: The application of microwave or ultrasound irradiation has been shown to accelerate the esterification process, often leading to higher yields in shorter reaction times and with reduced energy consumption. scirp.org

A comparative overview of reaction conditions for nitration highlights the potential for waste reduction:

| Parameter | Traditional Method | Optimized Method | Benefit of Optimization |

| Catalyst | Concentrated H₂SO₄ | Solid acid catalyst (e.g., Zeolite) | Reduced acidic waste, catalyst reusability |

| Solvent | Excess acid/Organic solvent | Solvent-free or green solvent | Reduced VOC emissions and solvent waste |

| Byproducts | High levels of isomers and oxidation products | Higher selectivity to desired product | Simplified purification, less waste |

Development of Atom-Economical Processes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The traditional synthesis of aromatic nitro compounds can have a low atom economy due to the use of stoichiometric amounts of strong acids and the formation of byproducts. The ideal synthesis of this compound would proceed via a route that maximizes the incorporation of all reactant atoms into the final molecule.

The concept of atom economy can be applied to evaluate different potential synthetic routes. For the synthesis of the precursor, 2,5-dichloro-4-nitrobenzoic acid, one possible route is the nitration of 2,5-dichlorobenzoic acid. Another could be the oxidation of 2,5-dichloro-4-nitrotoluene. The atom economy of each step can be calculated to determine the more efficient pathway in terms of resource utilization.

Let's consider the esterification step as an example of atom economy calculation:

Reaction: C₇H₃Cl₂NO₄ (2,5-dichloro-4-nitrobenzoic acid) + C₂H₅OH (Ethanol) → C₉H₇Cl₂NO₄ (this compound) + H₂O (Water)

Molecular Weight of Desired Product (this compound): 264.06 g/mol

Sum of Molecular Weights of Reactants: 236.03 g/mol (acid) + 46.07 g/mol (ethanol) = 282.1 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (264.06 / 282.1) x 100 ≈ 93.6%

Recycling and Reusability of Catalysts and Reagents

The ability to recycle and reuse catalysts and reagents is a cornerstone of sustainable chemistry. In the context of this compound synthesis, this primarily applies to the catalysts used in the nitration and esterification steps.

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or ion-exchange resins, is highly advantageous for their ease of separation from the reaction mixture by simple filtration. scirp.org These catalysts can often be regenerated and reused multiple times without a significant loss of activity, which reduces both the cost of the process and the generation of waste.

Phase Transfer Catalysts: In some nitration reactions, phase transfer catalysts are employed to enhance the reaction rate between reactants in different phases. google.com These catalysts can be recovered from the reaction mixture and reused, contributing to a more sustainable process.

Solvent Recycling: When solvents are necessary, choosing solvents that can be easily recovered and purified for reuse is essential. The use of distillation or other separation techniques can allow for a closed-loop solvent system, minimizing solvent consumption and emissions.

The following table summarizes the reusability aspects of different types of catalysts that could be employed in the synthesis:

| Catalyst Type | Example | Separation Method | Reusability |

| Homogeneous Acid | Sulfuric Acid | Neutralization, extraction | Not readily reusable |

| Heterogeneous Solid Acid | Zeolite, Nafion | Filtration | High reusability after regeneration |

| Phase Transfer Catalyst | Quaternary Ammonium Salts | Extraction | Reusable, may require purification |

By focusing on these key areas of environmental and sustainable chemistry, the synthesis of this compound can be made more efficient and environmentally benign. The continuous development of greener synthetic methodologies is vital for the chemical industry to meet the demands of a sustainable future.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The classical synthesis of halogenated nitroaromatic esters often involves multi-step processes that can be time-consuming and generate significant waste. Future research will undoubtedly focus on developing more efficient and environmentally benign synthetic routes.

One promising avenue is the exploration of advanced catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-coupling, have proven effective in the synthesis of polychlorinated biphenyls and could be adapted for the targeted synthesis of dihalo-nitrobenzoates with high yields and selectivity. Furthermore, the development of novel nitration techniques that offer greater regioselectivity would be a significant advancement, potentially reducing the formation of unwanted isomers and simplifying purification processes. A patented method for a related compound, ethyl 2,3-dichloro-4-nitrobenzoate, outlines a multi-step synthesis involving nitration and esterification, highlighting the need for more streamlined approaches. google.com

The integration of enabling technologies such as microwave irradiation and ultrasound is also a key area of future research. These techniques can accelerate reaction rates, improve yields, and in some cases, enable reactions that are not feasible under conventional conditions.

Exploration of New Chemical Reactivities and Derivatization Pathways

The reactivity of Ethyl 2,5-dichloro-4-nitrobenzoate is primarily dictated by the interplay of its three key functional groups: the ethyl ester, the two chlorine atoms, and the nitro group. Future research will likely delve deeper into understanding and exploiting this reactivity to create a diverse range of derivatives with potentially novel properties.

The electron-withdrawing nature of the nitro group and the chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This opens up pathways for the introduction of a wide array of functional groups by displacing one or both of the chlorine atoms. Research into the selective displacement of one chlorine over the other would be particularly valuable for creating asymmetrically substituted derivatives.

Furthermore, the nitro group itself is a versatile functional handle. Its reduction to an amino group would provide access to a whole new class of compounds, the ethyl 2,5-dichloro-4-aminobenzoates, which could serve as building blocks for pharmaceuticals and other complex molecules. The synthesis of nitro-substituted benzothiazole derivatives from related nitroanilines demonstrates the potential for derivatization of the amino group. rjptonline.orgresearchgate.net

The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, further expanding the library of accessible derivatives.

Advanced Spectroscopic and Computational Techniques for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods will play a pivotal role in gaining these deeper insights.

Spectroscopic Techniques: While standard techniques like NMR and IR spectroscopy are routinely used for characterization, future research could employ more advanced methods. Solid-state NMR could provide valuable information about the compound's structure and dynamics in the solid phase. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide highly accurate mass data, which is essential for confirming molecular formulas and identifying unknown byproducts in synthetic reactions. nih.gov X-ray crystallography, if suitable crystals can be obtained, would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry: Computational modeling is becoming an increasingly powerful tool in chemical research. Density Functional Theory (DFT) calculations can be used to predict a wide range of properties for this compound, including its molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as molecular orbital energies and charge distribution. unpatti.ac.id These calculations can provide insights into the compound's reactivity, helping to predict the most likely sites for electrophilic and nucleophilic attack. ijrti.org Computational studies on substituted nitrobenzenes have shown how substituents influence their electronic properties and reduction potentials. nih.govresearchgate.net

| Property | Predicted Data Point |

| Molecular Formula | C9H7Cl2NO4 |

| Molecular Weight | 264.06 g/mol |

| XLogP3-AA | 4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

This data is computationally derived and serves as a predictive model.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and automated continuous flow methodologies. The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a significant future direction.

Flow Chemistry: Performing reactions in continuous flow reactors offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the ability to easily scale up production. nih.gov The synthesis of this compound could be redesigned for a flow process, potentially leading to higher yields, purities, and a reduced environmental footprint. mdpi.comacs.org The use of 3D-printed fixed-bed reactors loaded with catalysts is an emerging area that could be applied to the hydrogenation of the nitro group in a continuous flow system. mdpi.com

Automated Synthesis: Automated synthesis platforms, often coupled with flow chemistry, can rapidly synthesize libraries of compounds for screening purposes. nih.govresearchgate.netdntb.gov.ua By integrating the synthesis of this compound derivatives onto such a platform, researchers could efficiently explore the chemical space around this scaffold, accelerating the discovery of new molecules with desired properties. This approach is particularly valuable in pharmaceutical research for the rapid generation of analogues for structure-activity relationship (SAR) studies. innovationnewsnetwork.comresearchgate.net

Investigation into Bio-inspired Synthetic Routes

Nature has evolved highly efficient and selective enzymes for carrying out complex chemical transformations under mild conditions. The investigation of bio-inspired and biocatalytic routes for the synthesis and modification of this compound is a burgeoning field with immense potential.

Enzymatic Halogenation: While the direct enzymatic synthesis of a di-chlorinated compound might be challenging, the study of halogenase enzymes could provide inspiration for the development of novel, selective halogenation catalysts. frontiersin.orgnih.govacs.org These enzymes operate with remarkable regioselectivity and under environmentally benign conditions, offering a green alternative to traditional halogenation methods. researchgate.net

Biocatalytic Reduction of the Nitro Group: A significant area of interest is the use of nitroreductase enzymes to selectively reduce the nitro group to an amine. researchgate.netnih.gov These enzymes use reducing equivalents from cofactors like NAD(P)H and can operate under mild aqueous conditions, avoiding the use of harsh chemical reducing agents. chemrxiv.orgmdpi.com The degradation of p-nitrobenzoate by Pseudomonas pickettii involves a reductive pathway, highlighting the potential of microorganisms in transforming such compounds. nih.gov

Enzymatic Nitration: While less common, enzymatic nitration reactions are also known. acs.org Exploring the possibility of using enzymes to introduce the nitro group with high regioselectivity could offer a sustainable alternative to conventional nitration, which often uses harsh and hazardous reagents.

The convergence of these emerging research avenues promises to significantly expand our understanding and utilization of this compound. From more efficient and sustainable syntheses to a deeper understanding of its chemical properties and the creation of novel derivatives, the future of research on this compound is bright and full of exciting possibilities.

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 2,5-dichloro-4-nitrobenzoate, and how can reaction efficiency be monitored?

- Methodology : Use a nitration and esterification sequence starting from substituted benzoic acid precursors. For example, nitro group introduction via mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by esterification with ethanol in the presence of H₂SO₄ as a catalyst. Monitor reaction progress using TLC (hexane:ethyl acetate, 4:1) and confirm completion via disappearance of starting material spots .

- Critical Data : Elemental analysis (e.g., %C, %H) and melting point (mp) comparisons with literature values (e.g., mp 77.5–78.5°C for a related compound in ethanol recrystallization ).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1530 cm⁻¹.

- NMR : Use NMR to identify ethyl group signals (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm).

- GC-MS : Compare fragmentation patterns with databases (e.g., HMDB, PubChem) to validate molecular ion peaks .

Q. How can purity be ensured during recrystallization?

- Methodology : Recrystallize from 95% ethanol, as demonstrated for structurally similar nitrobenzoates. Slow cooling enhances crystal purity. Validate via narrow melting range (<1°C variation) and HPLC (>98% purity) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, leveraging high-resolution data to resolve positional disorder in nitro or chloro substituents .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement, particularly for sterically hindered groups like the ethyl ester .

- Case Study :

A related compound (Ethyl 3,5-dichloro-4-nitrobenzoate) showed C–Cl bond length discrepancies (1.73–1.76 Å vs. theoretical 1.74 Å), highlighting the need for iterative refinement .

- Case Study :

Q. What strategies address contradictory hydrogen-bonding patterns in crystal packing?

- Methodology : Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs. For example, nitro-oxygen may act as an acceptor in or patterns, while ester carbonyls form dimers .

- Data Interpretation : Compare experimental results (e.g., SCXRD-derived H-bond distances) with computational models (DFT) to resolve conflicts in donor-acceptor assignments.

Q. How can conflicting elemental analysis data (e.g., %C deviations) be systematically investigated?

- Methodology :

- Step 1 : Replicate synthesis under inert atmosphere to rule out oxidative decomposition.

- Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Step 3 : Perform combustion analysis in triplicate; deviations >0.3% suggest impurities (e.g., unreacted starting material) .

Q. Why do reaction pathways for nitrobenzoate derivatives exhibit substituent-dependent regioselectivity?

- Mechanistic Insight : Steric and electronic effects dictate reactivity. For example, 2,5-dichloro substitution deactivates the benzene ring, favoring nitro group introduction at the 4-position due to para-directing effects of the ester. Compare with 2,4-dichloro analogs, where steric hindrance alters product distribution .

Q. How can thermal stability and decomposition pathways be analyzed for nitroaromatic esters?

- Methodology :

- TGA/DSC : Identify decomposition onset temperatures (e.g., ~200°C for nitro group loss).

- Isothermal Calorimetry : Quantify exothermic events to assess safety during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.